Travoprost Travoprost Travoprost is a synthetic lipophilic isopropyl ester prodrug of the active compound travoprost free acid, a prostaglandin F2alpha analog with anti-glaucoma property. Upon administration, travoprost is hydrolysed to a free acid by corneal esterases, and then selectively stimulating the prostaglandin F (FP prostanoid) receptor, thereby increasing the uveoscleral outflow which leads to a reduction in intra-ocular pressure.
Travoprost is the isopropyl ester of prostaglandin F2alpha in which the pentyl group is replaced by a 3-(trifluoromethyl)phenoxymethyl group. A synthetic analogue of prostaglandin F2alpha, ophthalmic solutions of travoprost are used as a topical medication for controlling the progression of open-angle glaucoma and ocular hypertension, by reducing intraocular pressure. It is a pro-drug; the isopropyl ester group is hydrolysed by esterases in the cornea to the biologically active free acid, fluprostenol. It has a role as an antiglaucoma drug, an antihypertensive agent, a prodrug, an ophthalmology drug and a prostaglandin receptor agonist. It is a prostaglandins Falpha, a member of (trifluoromethyl)benzenes and an isopropyl ester. It derives from a fluprostenol.
Travoprost, also known as travatan, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Travoprost is considered to be a practically insoluble (in water) and relatively neutral molecule. Travoprost has been detected in multiple biofluids, such as urine and blood. Within the cell, travoprost is primarily located in the membrane (predicted from logP) and cytoplasm. Travoprost can be biosynthesized from fluprostenol.
Brand Name: Vulcanchem
CAS No.: 157283-68-6
VCID: VC0545727
InChI: InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1
SMILES: CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Molecular Formula: C26H35F3O6
Molecular Weight: 500.5 g/mol

Travoprost

CAS No.: 157283-68-6

Inhibitors

VCID: VC0545727

Molecular Formula: C26H35F3O6

Molecular Weight: 500.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Travoprost - 157283-68-6

CAS No. 157283-68-6
Product Name Travoprost
Molecular Formula C26H35F3O6
Molecular Weight 500.5 g/mol
IUPAC Name propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
Standard InChI InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1
Standard InChIKey MKPLKVHSHYCHOC-AHTXBMBWSA-N
Isomeric SMILES CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O
SMILES CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Canonical SMILES CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Appearance Solid powder
Physical Description Liquid
Description Travoprost is a synthetic lipophilic isopropyl ester prodrug of the active compound travoprost free acid, a prostaglandin F2alpha analog with anti-glaucoma property. Upon administration, travoprost is hydrolysed to a free acid by corneal esterases, and then selectively stimulating the prostaglandin F (FP prostanoid) receptor, thereby increasing the uveoscleral outflow which leads to a reduction in intra-ocular pressure.
Travoprost is the isopropyl ester of prostaglandin F2alpha in which the pentyl group is replaced by a 3-(trifluoromethyl)phenoxymethyl group. A synthetic analogue of prostaglandin F2alpha, ophthalmic solutions of travoprost are used as a topical medication for controlling the progression of open-angle glaucoma and ocular hypertension, by reducing intraocular pressure. It is a pro-drug; the isopropyl ester group is hydrolysed by esterases in the cornea to the biologically active free acid, fluprostenol. It has a role as an antiglaucoma drug, an antihypertensive agent, a prodrug, an ophthalmology drug and a prostaglandin receptor agonist. It is a prostaglandins Falpha, a member of (trifluoromethyl)benzenes and an isopropyl ester. It derives from a fluprostenol.
Travoprost, also known as travatan, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Travoprost is considered to be a practically insoluble (in water) and relatively neutral molecule. Travoprost has been detected in multiple biofluids, such as urine and blood. Within the cell, travoprost is primarily located in the membrane (predicted from logP) and cytoplasm. Travoprost can be biosynthesized from fluprostenol.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 16 mg/ml at 25.0°C
7.59e-03 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (((1R)-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-7-(3,5-dihydroxy-2-(3-hydroxy-4-(3-trifluoromethyl)phenoxy)-1-butenyl)cyclopentyl)-5-heptenoic acid, 1-methylethyl ester
AL 6221
AL-6221
AL6221
Travatan
Travatan Z
travoprost
Z, Travatan
Reference 1: Quaranta L, Riva I, Katsanos A, Floriani I, Centofanti M, Konstas AG. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure. Clin Ophthalmol. 2015 Apr 10;9:633-43. doi: 10.2147/OPTH.S61444. eCollection 2015. Review. PubMed PMID: 25914522; PubMed Central PMCID: PMC4401333.
2: Konstas AG, Quaranta L, Realini T. Overview of the [corrected] travoprost /timolol BAK-free fixed combination. Expert Opin Pharmacother. 2012 Apr;13(5):757-66. doi: 10.1517/14656566.2012.662485. Epub 2012 Feb 24. Review. Erratum in: Expert Opin Pharmacother. 2012 Jun;13(8):1221. PubMed PMID: 22360540.
3: Denis P. Travoprost/timolol fixed combination in the management of open-angle glaucoma: a clinical review. Expert Opin Pharmacother. 2011 Feb;12(3):463-71. doi: 10.1517/14656566.2011.551007. Review. PubMed PMID: 21254951.
4: Cheng JW, Xi GL, Wei RL, Cai JP, Li Y. Effects of travoprost in the treatment of open-angle glaucoma or ocular hypertension: A systematic review and meta-analysis. Curr Ther Res Clin Exp. 2009 Aug;70(4):335-50. doi: 10.1016/j.curtheres.2009.08.006. Review. PubMed PMID: 24683242; PubMed Central PMCID: PMC3967344.
5: Herceg M, Noecker R. Travoprost/timolol fixed combination. Expert Opin Pharmacother. 2008 Apr;9(6):1059-65. doi: 10.1517/14656566.9.6.1059. Review. PubMed PMID: 18377347.
6: Hoy SM, Keam SJ, Keating GM. Travoprost/timolol. Drugs Aging. 2006;23(7):587-97; discussion 598-9. Review. PubMed PMID: 16930087.
7: Waugh J, Jarvis B. Travoprost. Drugs Aging. 2002;19(6):465-71; discussion 472-3. Review. PubMed PMID: 12149052.
8: Whitson JT. Travoprost--a new prostaglandin analogue for the treatment of glaucoma. Expert Opin Pharmacother. 2002 Jul;3(7):965-77. Review. PubMed PMID: 12083996.
9: Noecker RJ, Awadallah NS, Kahook MY. Travoprost 0.004%/timolol 0.5% fixed combination. Drugs Today (Barc). 2007 Feb;43(2):77-83. Review. PubMed PMID: 17353945.
10: Holmstrom S, Buchholz P, Walt J, Wickstrøm J, Aagren M. Analytic review of bimatoprost, latanoprost and travoprost in primary open angle glaucoma. Curr Med Res Opin. 2005 Nov;21(11):1875-83. Review. PubMed PMID: 16307709.
11: Al-Jazzaf AM, DeSantis L, Netland PA. Travoprost: a potent ocular hypotensive agent. Drugs Today (Barc). 2003 Jan;39(1):61-74. Review. PubMed PMID: 12669109.
12: Eisenberg DL, Toris CB, Camras CB. Bimatoprost and travoprost: a review of recent studies of two new glaucoma drugs. Surv Ophthalmol. 2002 Aug;47 Suppl 1:S105-15. Review. PubMed PMID: 12204706.
PubChem Compound 5282226
Last Modified Nov 11 2021
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